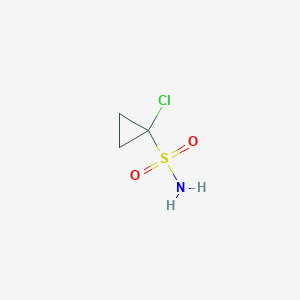

1-Chlorocyclopropane-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chlorocyclopropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2S/c4-3(1-2-3)8(5,6)7/h1-2H2,(H2,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEALRALYVKRHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(S(=O)(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681808-76-4 | |

| Record name | 1-chlorocyclopropane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Chlorocyclopropane 1 Sulfonamide and Its Derivatives

Direct Synthesis Approaches to 1-Chlorocyclopropane-1-sulfonamide

Direct synthesis aims to construct the target molecule efficiently from readily available precursors. These methods range from classical reactions to modern, electrochemically-driven transformations.

The direct oxidative coupling of thiols and amines has emerged as a powerful, atom-efficient strategy for forming sulfonamides, as it bypasses the need for pre-functionalized substrates like sulfonyl chlorides. rsc.orgsemanticscholar.orgrsc.org This approach streamlines synthesis and reduces waste. rsc.orgsemanticscholar.org While not explicitly detailed for this compound, a hypothetical pathway would involve the oxidation of a 1-chlorocyclopropanethiol precursor in the presence of an amine source like ammonia (B1221849).

The general mechanism involves the oxidation of the thiol to form a disulfide or other reactive sulfur intermediate. rsc.org This is followed by a reaction with the amine and further oxidation steps to achieve the S(VI) oxidation state of the sulfonamide. rsc.org Various oxidizing systems can be employed to facilitate this transformation.

A plausible mechanism for such a synthesis could involve the initial generation of a thiyl radical from the thiol, which then couples with an amino radical formed from the amine. semanticscholar.org Alternatively, a disulfide intermediate can be formed from the thiol via anodic oxidation, which then reacts with an aminium radical to form a sulfenamide, which is subsequently oxidized to the sulfonamide. rsc.org

A common and logical approach involves starting with a pre-formed cyclopropane (B1198618) ring and introducing the required functional groups. One such pathway begins with the oxidation of a suitable thiol, like a hypothetical 1-chlorocyclopropanethiol, using an oxidizing agent such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) to generate 1-chlorocyclopropane-1-sulfonic acid. This sulfonic acid is then converted to the more reactive 1-chlorocyclopropane-1-sulfonyl chloride using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The final step is the amination of this sulfonyl chloride with ammonia (NH₃) to yield the target this compound.

Another strategy involves starting with a cyclopropane sulfonamide and performing a chlorination step. This requires careful control of reaction conditions, such as using sulfuryl chloride or PCl₅ in an anhydrous solvent, to avoid opening the strained cyclopropane ring.

This methodology focuses on introducing the sulfonyl group onto an existing cyclopropane structure. The use of cyclopropanesulfonyl chloride as a building block is a prime example of this approach. sigmaaldrich.com This reagent can react with various amines to form complex sulfonamides. sigmaaldrich.com For the synthesis of the parent this compound, a pre-existing 1-chlorocyclopropane would need to be converted into a reactive intermediate that can then be sulfonylated. Density functional theory (DFT) calculations suggest that the high angle strain of the cyclopropane ring increases the electrophilicity of the carbon atom bearing the sulfonamide, which could facilitate such reactions.

An alternative strategy involves constructing the cyclopropane ring onto a molecule that already contains the sulfonamide moiety. This can be achieved through the cyclopropanation of an alkene pre-functionalized with a sulfonamide group. nih.govnih.gov For example, a photoredox-catalyzed decarboxylative radical addition-polar cyclization cascade has been developed to create functionalized cyclopropanes. nih.gov

A more direct and relevant example is the intramolecular ring-closing reaction. A process for preparing cyclopropyl (B3062369) sulfonamide involves the conversion of 3-chloropropane sulfonyl chloride with tert-butyl amine to form N-tert-butyl-(3-chloro) propyl sulfonamide. google.comgoogle.com This intermediate then undergoes a ring-closing reaction using a strong base like n-butyl lithium to form the cyclopropane ring, specifically N-tert-butyl-cyclopropanesulfonamide. google.comgoogle.com The final step involves cleaving the tert-butyl protecting group with an acid, such as formic acid or trifluoroacetic acid, to yield the parent cyclopropyl sulfonamide. google.comgoogle.com Adapting this method by starting with a dichlorinated propyl sulfonamide could theoretically lead to the desired 1-chloro-substituted product.

Table 1: Key Steps in Cyclopropanation of a Sulfonamide Precursor This table is based on the synthesis of the parent cyclopropyl sulfonamide, illustrating the general principle.

| Step | Reactant | Reagents | Product | Temperature | Overall Yield | Reference |

|---|---|---|---|---|---|---|

| 1. Amidation | 3-chloropropane sulfonyl chloride | tert-butylamine (B42293), triethylamine (B128534), toluene | N-tert-butyl-(3-chloro) propyl sulfonamide | -10°C to 20°C | Not Isolated | google.comgoogle.com |

| 2. Cyclization | N-tert-butyl-(3-chloro) propyl sulfonamide | n-butyl lithium, THF/toluene | N-tert-butyl-cyclopropanesulfonamide | -70°C to 0°C | Not Isolated | google.comgoogle.com |

| 3. Deprotection | N-tert-butyl-cyclopropanesulfonamide | Formic acid | Cyclopropyl sulfonamide | 70°C to 90°C | 70-75% | google.comgoogle.com |

The reaction between a sulfonyl chloride and an amine is the most traditional and widely used method for synthesizing sulfonamides due to the high reactivity of the sulfonyl chloride group. sigmaaldrich.comchemrxiv.orgrsc.org This method's robustness and the broad availability of starting materials make it a cornerstone of sulfonamide synthesis. chemrxiv.orgnih.gov The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. rsc.org

In the specific context of this compound, the key intermediate is 1-chlorocyclopropane-1-sulfonyl chloride. This sulfonyl chloride is reacted with a source of ammonia, such as aqueous or gaseous NH₃, in a suitable solvent like tetrahydrofuran (B95107) (THF). To prevent side reactions and decomposition, the reaction is often carried out at low temperatures (e.g., -20°C to 0°C).

Table 2: General Conditions for Amidation of Sulfonyl Chlorides

| Sulfonyl Chloride | Amine | Base (optional) | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| Benzenesulfonyl chloride | Methanamine | - | - | Foundational reaction for sulfonamides. | libretexts.org |

| p-Toluenesulfonyl chloride | Various primary and secondary amines | None (Microwave) | Solvent-free | Eco-friendly, rapid, high yields. | rsc.org |

| Aryl Sulfonyl Fluorides | Various amines | HOBt (catalyst), Silicon additives | - | Broad-spectrum, efficient for hindered substrates. | chemrxiv.org |

| 1-chlorocyclopropane-1-sulfonyl chloride | Ammonia (NH₃) | Triethylamine (Et₃N) | Tetrahydrofuran (THF) | Critical for neutralizing HCl byproduct. |

Electrochemical methods offer a green and efficient alternative to traditional synthesis, often proceeding under mild conditions without the need for chemical oxidants or catalysts. nih.govresearchgate.net An electrochemical protocol for the oxidative coupling of thiols and amines to produce sulfonamides has been developed. nih.govresearchgate.net This transformation is driven entirely by electricity, can be completed in as little as five minutes, and produces hydrogen gas as the only byproduct. nih.govresearchgate.net The mechanism involves the anodic oxidation of a thiol to a disulfide, which then reacts with an anodically generated aminium radical. rsc.org Subsequent oxidation steps yield the final sulfonamide. rsc.org

More specifically related to the cyclopropane core, an electrochemical 1,5-chlorosulfonylation of vinylcyclopropanes has been reported. rsc.org This method allows for the direct introduction of both a chlorine atom and a sulfonyl group onto a rearranged carbon skeleton derived from the vinylcyclopropane, offering a novel route to complex sulfonated molecules under mild, oxidant-free conditions. rsc.org

Convergent and Multi-Step Synthetic Strategies

Convergent and multi-step synthetic strategies offer a versatile and efficient approach to constructing the this compound scaffold and its analogs. These methods often involve the sequential assembly of key fragments, allowing for the introduction of diverse substituents.

Preparation of 1-Substituted Cyclopropylsulfonamides

A practical and high-yielding three-step synthesis for cyclopropanesulfonamide (B116046) and its 1-substituted derivatives has been developed, starting from 3-chloropropanesulfonyl chloride. thieme-connect.com This method involves the protection of the sulfonamide nitrogen, followed by cyclization and subsequent functionalization. For instance, tert-butylamine can be used as a protecting group. thieme-connect.de The dilithiation of N-tert-butyl-3-chloropropanesulfonamide with two equivalents of n-butyllithium at low temperatures leads to the formation of a dianion, which upon warming, cyclizes to the corresponding lithiated cyclopropylsulfonamide. thieme-connect.de This intermediate can then be quenched with various electrophiles to introduce substituents at the 1-position of the cyclopropane ring. thieme-connect.com

The general applicability of this method is demonstrated by the successful synthesis of a range of 1-substituted cyclopropylsulfonamides. The reaction conditions are typically mild, and the starting materials are readily available.

Implementation of Multi-Step Synthesis Sequences

Multi-step sequences are often necessary for the synthesis of more complex derivatives of this compound. These sequences may involve the initial formation of a cyclopropane ring followed by chlorination and sulfonamidation, or the construction of the sulfonamide moiety prior to cyclization and chlorination.

One reported multi-step synthesis of 1-substituted cyclopropylsulfonamides begins with 3-chloropropanesulfonyl chloride. thieme-connect.com The key steps involve the protection of the sulfonamide, cyclization to form the cyclopropylsulfonamide core, and then alkylation or other modifications at the 1-position. thieme-connect.com Deprotection of the sulfonamide group under acidic conditions, for example using trifluoroacetic acid, yields the final product. thieme-connect.com

Direct chlorination of a pre-formed cyclopropane-1-sulfonamide is another viable strategy. This can be achieved using reagents like sulfuryl chloride or phosphorus pentachloride in an anhydrous solvent. Careful control of the reaction temperature is crucial to prevent the opening of the strained cyclopropane ring.

Development of One-Pot Reaction Methodologies

One-pot reactions offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. For the synthesis of sulfonamides in general, several one-pot methods have been developed. For instance, a copper-catalyzed ligand-to-metal charge transfer (LMCT) process allows for the conversion of aromatic carboxylic acids to sulfonyl chlorides, which can then be aminated in the same pot to form sulfonamides. princeton.edu While not specific to this compound, this strategy highlights the potential for developing similar one-pot procedures for its synthesis.

Another one-pot approach involves the reaction of amine-derived sulfonate salts with cyanuric chloride and an amine in anhydrous acetonitrile. organic-chemistry.org This method proceeds under mild, room temperature conditions and provides good to excellent yields of a variety of sulfonamides. organic-chemistry.org A patent describes a one-pot, two-step synthesis of 1-chloro-1-chloroacetyl-cyclopropane, which involves the low-temperature reaction of 5-chloro-2-pentanone (B45304) with sulfuryl chloride, followed by the addition of a base and a phase-transfer catalyst. google.com This demonstrates the feasibility of one-pot approaches for related cyclopropane structures.

| Reagents | Conditions | Product | Yield | Reference |

| 5-chloro-2-pentanone, sulfuryl chloride, lithium hydroxide (B78521), dodecyl trimethyl ammonium (B1175870) chloride | Toluene, 10°C to 40°C | 1-chloro-1-chloroacetyl-cyclopropane | 56% | google.com |

| Amine-derived sulfonate salts, cyanuric chloride, triethylamine, amine | Anhydrous acetonitrile, room temperature | Sulfonamides | up to 90% | organic-chemistry.org |

Sulfonamide Formation via Sulfamoyl Inner Salts and Organometallic Reagents

The reaction of organometallic reagents with sulfamoyl inner salts or related species provides a direct route to sulfonamides. A notable development is the use of the sulfinylamine reagent, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). nih.gov This reagent reacts with a variety of (hetero)aryl and alkyl Grignard and organolithium reagents in a one-step process to afford primary sulfonamides in good to excellent yields. nih.govorganic-chemistry.org This method offers a convenient way to introduce the primary sulfonamide group and could potentially be adapted for the synthesis of this compound by using the corresponding organometallic cyclopropane precursor.

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective methods for bond formation. Metal-catalyzed reactions are particularly prominent in the synthesis of complex molecules, including those containing the cyclopropane motif.

Organocatalytic Methods in Cyclopropane-Sulfonamide Synthesis

The development of organocatalytic methods for the synthesis of cyclopropane-sulfonamides represents a significant advancement in asymmetric catalysis, offering a metal-free approach to constructing these valuable motifs. These methods often rely on the use of chiral organic molecules to control the stereochemical outcome of the reaction, leading to the formation of enantioenriched products. A prominent strategy in this area is the use of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously, thereby facilitating the cyclopropanation reaction with high efficiency and stereoselectivity.

A key approach involves the Michael-initiated ring closure (MIRC) of α,β-unsaturated compounds bearing a sulfonyl group. In this type of reaction, a nucleophile adds to the activated double bond, followed by an intramolecular cyclization to form the cyclopropane ring. The choice of the organocatalyst is crucial for the success of these transformations.

One of the most successful classes of organocatalysts for the synthesis of functionalized cyclopropanes are those derived from cinchona alkaloids. These natural products and their derivatives can be readily modified to create bifunctional catalysts that possess both a basic site (the quinuclidine (B89598) nitrogen) and an acidic or hydrogen-bonding site (e.g., a hydroxyl group or a sulfonamide). This dual functionality allows the catalyst to organize the transition state of the reaction, leading to high levels of stereocontrol.

A notable example is the asymmetric cyclopropanation of conjugated cyanosulfones, which yields highly functionalized cyclopropanes with a quaternary stereocenter. nih.gov Research has demonstrated the efficacy of a novel bifunctional catalyst derived from cupreine (B190981), a cinchona alkaloid, in this transformation. nih.gov The process affords the desired cyclopropane products as single diastereomers with very high enantioselectivities. nih.gov

The proposed mechanism for this type of reaction involves the deprotonation of the nucleophile by the basic site of the catalyst, while the acidic site activates the electrophilic α,β-unsaturated sulfone through hydrogen bonding. This dual activation brings the reactants into close proximity in a well-defined chiral environment, facilitating the stereoselective Michael addition. The subsequent intramolecular cyclization then proceeds to furnish the cyclopropane ring.

The versatility of these organocatalytic methods is highlighted by their applicability to a range of substrates, allowing for the synthesis of diverse cyclopropane-sulfonamide derivatives. The mild reaction conditions and the use of environmentally benign and readily available organocatalysts make these synthetic routes highly attractive for both academic research and industrial applications.

Detailed Research Findings

In a study on the asymmetric cyclopropanation of conjugated cyanosulfones, a cupreine-derived organocatalyst was employed to synthesize a series of highly substituted cyclopropanes. nih.gov The reactions proceeded smoothly to give the products in excellent yields and with high enantioselectivities. The results of this study are summarized in the table below.

| Entry | Substrate (Ar) | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | Phenyl | 95 | 94 |

| 2 | 4-Methylphenyl | 96 | 95 |

| 3 | 4-Methoxyphenyl | 93 | 96 |

| 4 | 4-Chlorophenyl | 94 | 92 |

| 5 | 2-Naphthyl | 92 | 93 |

Data sourced from a study on the asymmetric cyclopropanation of conjugated cyanosulfones using a cupreine organocatalyst. nih.gov

The data demonstrates the high efficiency and stereoselectivity of this organocatalytic approach across a range of aromatic substituents on the cyanosulfone substrate. The consistently high yields and enantiomeric excesses underscore the robustness of the catalytic system. These resulting cyclopropanes are valuable synthetic intermediates that can be further transformed into other important molecules, such as δ³-amino acids. nih.gov

Chemical Reactivity and Mechanistic Investigations of 1 Chlorocyclopropane 1 Sulfonamide

Reactivity of the Sulfonamide Functional Group

The sulfonamide group (-SO₂NH₂) is a robust and versatile functional group, yet it can participate in a range of chemical transformations under specific conditions. Its reactivity is central to the derivatization and functionalization of the parent molecule.

The sulfonamide functional group can be reduced to the corresponding amine. This transformation involves the cleavage of the sulfur-nitrogen bond and the removal of the sulfonyl group. A common laboratory method to achieve this is through the use of powerful reducing agents. For instance, reagents like lithium aluminum hydride (LiAlH₄) are capable of facilitating this reduction, converting 1-chlorocyclopropane-1-sulfonamide into 1-chlorocyclopropan-1-amine. The general pathway for such a reduction can be represented as:

R-SO₂NH₂ + [Reducing Agent] → R-NH₂

This reaction is a fundamental transformation in organic synthesis, allowing for the interconversion of functional groups.

While the sulfur atom in a sulfonamide is already in a high oxidation state (+6), reactions targeting the functional group can lead to other sulfur-containing species. Oxidation of this compound can potentially yield the corresponding sulfonic acid.

More significantly, primary sulfonamides can be converted into the highly reactive sulfonyl chloride intermediates. nih.gov This transformation is not a direct oxidation of the sulfur but rather an activation of the N-H bond, enabling substitution. A modern method employs a pyrylium (B1242799) salt, Pyry-BF₄, to activate the otherwise poorly nucleophilic NH₂ group. nih.gov This activation facilitates the formation of a sulfonyl chloride, which is a versatile electrophile for further synthesis. nih.gov The mild conditions of this method tolerate a wide array of other sensitive functional groups, making it suitable for complex molecules. nih.gov

Table 1: Conditions for Conversion of Primary Sulfonamides to Sulfonyl Chlorides

| Reagent System | Conditions | Outcome | Source |

|---|

This conversion is a key step, as sulfonyl chlorides are pivotal intermediates in the synthesis of a diverse range of sulfonamide derivatives. sigmaaldrich.com

Once converted to its sulfonyl chloride form, the molecule is primed for a variety of substitution reactions. The highly electrophilic sulfonyl chloride readily reacts with a wide range of nucleophiles. nih.gov This two-step process—activation to the sulfonyl chloride followed by nucleophilic substitution—allows for extensive diversification of the original sulfonamide. nih.gov

Possible transformations include:

Synthesis of complex sulfonamides: Reaction with primary or secondary amines. nih.gov

Formation of sulfonates: Reaction with alcohols. nih.gov

Generation of sulfides: Reaction with thiol nucleophiles. nih.gov

Creation of sulfonyl fluorides and sulfonic acids: Reaction with fluoride (B91410) or hydroxide (B78521) sources, respectively. nih.gov

This strategy highlights that while the sulfonamide itself is relatively stable, its activation opens a gateway to numerous other functionalities.

The nitrogen atom of the sulfonamide group can be directly alkylated or arylated. These reactions typically require a catalyst to proceed efficiently.

Alkylation: N-methylation of sulfonamides can be achieved using methanol (B129727) in the presence of a ruthenium catalyst, such as [(p-cymene)Ru(2,2'-bpyO)(H₂O)]. organic-chemistry.org Another efficient method for methylation involves using trimethyl phosphate (B84403) (TMP) and calcium hydroxide (Ca(OH)₂), which works for a variety of N-nucleophiles, including sulfonamides. organic-chemistry.org Ruthenium complexes like [Ru(p-cymene)Cl₂]₂ with bidentate phosphine (B1218219) ligands are also effective for the alkylation of primary sulfonamides with alcohols. organic-chemistry.org

Arylation: The Chan-Lam coupling reaction provides a pathway for the N-arylation of sulfonamides using boronic acids in the presence of a copper catalyst. organic-chemistry.org A more direct, metal-free approach involves using trimethoxyphenyliodonium(III) acetate (B1210297) as an efficient arylation reagent. organic-chemistry.org Additionally, a desulfitative pathway using sodium arylsulfinates with a copper(II) catalyst allows for the direct N-arylation of sulfonamides without the need for an external ligand. organic-chemistry.org

Table 2: Selected Methods for N-Alkylation and N-Arylation of Sulfonamides

| Reaction Type | Reagent/Catalyst | Substrates | Key Feature | Source |

|---|---|---|---|---|

| N-Methylation | [(p-cymene)Ru(2,2'-bpyO)(H₂O)], Methanol | Amines and sulfonamides | Tolerates sensitive functional groups. | organic-chemistry.org |

| N-Alkylation | [Ru(p-cymene)Cl₂]₂, dppf/DPEphos | Primary sulfonamides | "Borrowing hydrogen" approach with alcohols. | organic-chemistry.org |

| N-Arylation | Copper(II) catalyst, Sodium arylsulfinates | Sulfonamides | General and direct desulfitative pathway. | organic-chemistry.org |

The sulfonamide group possesses acidic protons on the nitrogen atom (pKa typically in the range of 10-11), making it susceptible to deprotonation by a suitable base. The use of bases like triethylamine (B128534) is common in reactions to neutralize HCl byproducts, indicating the acidity of the N-H bond. organic-chemistry.org The resulting anion is stabilized by the strongly electron-withdrawing sulfonyl group.

Despite the presence of a lone pair on the nitrogen, the sulfonamide NH₂ group is considered poorly nucleophilic. nih.gov This reduced nucleophilicity is due to the delocalization of the lone pair onto the adjacent sulfonyl group. This characteristic necessitates activation, as seen in the conversion to sulfonyl chlorides, before the nitrogen can be readily functionalized. nih.gov Studies on related sulfa drugs have investigated their preferred protonation sites, which is a key aspect of their acid-base chemistry. nih.gov

Reactivity of the Chlorocyclopropane (B1620479) Ring

The 1-chlorocyclopropane ring is a key structural feature that imparts significant reactivity to the molecule. Its behavior is dominated by the high ring strain (approximately 60°) and the electronic effects of the chloro and sulfonamide substituents.

The presence of the strained three-membered ring makes the molecule susceptible to ring-opening reactions, a critical consideration during synthesis and subsequent chemical transformations. For instance, maintaining low temperatures (below 0°C) during certain reactions is crucial to prevent the cyclopropane (B1198618) ring from opening.

Computational studies using Density Functional Theory (DFT) have shown that the angle strain of the cyclopropane ring enhances the electrophilicity of the carbon atom bearing both the chlorine and the sulfonamide group. This increased electrophilicity makes this carbon a likely site for nucleophilic attack.

The reactivity of the parent chlorocyclopropane molecule provides insight into potential reaction pathways. Chlorocyclopropane is known to undergo thermal isomerization to form 3-chloropropene. wikipedia.org It also reacts with metals; for example, with lithium, it can form bicyclopropane, and with magnesium, it yields the Grignard reagent, cyclopropylmagnesium chloride. wikipedia.org While these specific reactions have not been explicitly documented for this compound, they represent plausible, analogous pathways for the chlorocyclopropane portion of the molecule under similar conditions.

Ring-Opening Reactions of Donor-Acceptor Cyclopropanes

This compound can be classified as a donor-acceptor (D-A) cyclopropane. These "spring-loaded" systems are characterized by the vicinal arrangement of electron-donating and electron-withdrawing groups on the cyclopropane ring, which leads to a highly polarized bond and significant ring strain (approximately 115 kJ mol⁻¹). nih.gov This inherent strain and polarization facilitate a variety of ring-opening reactions, making D-A cyclopropanes versatile building blocks in organic synthesis. nih.govrsc.org

The reactivity of D-A cyclopropanes is often initiated by a nucleophilic attack, leading to the cleavage of the cyclopropane ring and the formation of 1,3-bifunctionalized compounds. rsc.orgnih.gov For instance, the reaction of 2-substituted cyclopropane 1,1-dicarboxylates with sulfonamides and N-(arylthio)succinimides, catalyzed by Sn(OTf)₂, results in a 1,3-aminothiolation. This reaction proceeds through a ring-opened intermediate where the sulfonamide acts as a nucleophile. nih.gov While this specific example doesn't use this compound directly as the starting material, it illustrates the general principle of ring-opening in D-A cyclopropanes driven by a sulfonamide nucleophile.

In some cases, the activation of D-A cyclopropanes for ring-opening can be achieved under basic conditions. For example, 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates undergo a homo-Michael addition with nitro compounds in the presence of a fluoride source. rsc.org This process involves desilylation to form an electron-rich phenolate, which enhances the donating property of the aryl group and facilitates the ring-opening of the cyclopropane. rsc.org

The general mechanism for these reactions involves the attack of a nucleophile on one of the electrophilic carbons of the cyclopropane ring, followed by ring-opening to generate a zwitterionic or carbanionic intermediate. This intermediate is then trapped by an electrophile to yield the final 1,3-disubstituted product. nih.gov The presence of both a chlorine atom and a sulfonamide group on the same carbon in this compound suggests a complex interplay of electronic effects that would influence its behavior in such reactions.

Cycloaddition Reactions (e.g., (3+2) and (4+2) cycloadditions)

Donor-acceptor cyclopropanes are known to participate in cycloaddition reactions, acting as 1,3-dipolar synthons. nih.gov These reactions provide access to five- and six-membered ring systems. researchgate.net For example, Lewis acid-catalyzed (3+2) cycloadditions of D-A cyclopropanes with various 2π components, such as ketenedithioacetals, have been reported to produce dithiaspiro compounds. researchgate.net

Halogenated donor-acceptor cyclopropanes can serve as surrogates for donor-acceptor cyclopropenes in (3+2) cycloaddition reactions. researchgate.net The reaction proceeds via cycloaddition followed by elimination of the halogen to furnish unsaturated five-membered rings. researchgate.net This strategy has been successfully applied in reactions with thioketones. researchgate.net

The non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes have been studied, revealing that the cyclopropane substitution does not drastically alter the reactivity of the ethylene (B1197577) component. rsc.org The reduction in ring strain of the cyclopropane during the reaction is a key factor influencing the activation enthalpy. rsc.org

Furthermore, radical-mediated [3+2] cycloaddition reactions of alkenes under photochemical conditions have been developed, expanding the scope of cyclopentanone (B42830) synthesis. researchgate.net While not directly involving this compound, these examples highlight the versatility of cyclopropane derivatives in cycloaddition chemistry. The presence of the chloro and sulfonamide groups on the cyclopropane ring of the title compound would be expected to influence its reactivity and regioselectivity in such cycloadditions.

Electrophilic and Nucleophilic Interactions Governing Ring Reactivity

The reactivity of cyclopropanes is fundamentally governed by the interplay of electrophilic and nucleophilic interactions. In electrophilically activated cyclopropanes, such as those with electron-withdrawing groups, the ring carbons act as electrophilic centers, susceptible to attack by nucleophiles. nih.gov The presence of the sulfonamide group and the chlorine atom in this compound significantly enhances the electrophilicity of the substituted carbon atom.

Kinetic studies of the SN2-type ring-opening of electrophilic cyclopropanes with thiophenolate ions have provided insights into their inherent reactivity. nih.gov These studies show that both electron-donating and electron-withdrawing substituents on the cyclopropane can accelerate the reaction, indicating a complex balance of electronic effects in the transition state. nih.gov

Computational modeling using Density Functional Theory (DFT) has shown that the high angle strain of the cyclopropane ring (approximately 60°) increases the electrophilicity of the carbon atom bearing the sulfonamide group. This facilitates both chlorination during synthesis and subsequent nucleophilic attacks in its reactions. The sulfonamide group itself can participate in stabilizing transition states through resonance.

Stereochemical Control in Reactions Involving this compound

The development of stereoselective reactions is a cornerstone of modern organic synthesis, and the use of chiral cyclopropane derivatives has proven to be a powerful strategy for achieving high levels of stereocontrol.

Enantioselective Transformations

Enantioselective ring-opening reactions of donor-acceptor cyclopropanes are well-established for accessing enantioenriched 1,3-bifunctionalized scaffolds. nih.gov For example, the asymmetric ring-opening of D-A cyclopropanes with 1,3-cyclodiones catalyzed by a Cu(II)/trisoxazoline complex yields γ-hydroxybutyric acid derivatives with high enantiomeric excesses (up to 99% ee). nih.gov The electronic nature of substituents on the D-A cyclopropane can significantly influence the enantioselectivity of these transformations. nih.gov

Rhodium-catalyzed enantioselective (3+1+2) cycloadditions of aminocyclopropanes have been achieved using an endo-directing group strategy. nih.gov These reactions are notable because the carbon-carbon bond oxidative addition is the enantiodetermining step. nih.gov This approach allows for the construction of complex bicyclic systems with good enantioselectivity. nih.gov

The synthesis of optically active Δ¹-pyrroline sulfonamides has been accomplished with high diastereo- and enantioselectivities through a cascade reaction mediated by a chiral aldehyde. researchgate.net While this example doesn't start with a chiral cyclopropane, it demonstrates the use of sulfonamide chemistry in stereoselective synthesis.

Diastereoselective Synthesis

Diastereoselective synthesis of cyclopropanes is a crucial area of research. A novel method for cyclopropane synthesis involves the formal coupling of carbon pronucleophiles and unactivated alkenes, which proceeds with high diastereoselectivity. nih.gov This strategy utilizes dicationic adducts generated from the electrolysis of thianthrene (B1682798) in the presence of alkenes. nih.gov

Another approach to highly diastereoselective polysubstituted cyclopropanes involves the synthesis of cyclopropyl (B3062369) diboronates from gem-bis(boronates) and thianthrenium salts. nih.gov The resulting 1,2-disubstituted cyclopropane diboronates can be further derivatized to access a variety of complex cyclopropyl architectures. nih.gov

In the context of cycloadditions, the reaction of polysubstituted cyclopropanes can proceed with high diastereoselectivity. For instance, a rhodium-catalyzed (3+1+2) cycloaddition with an alkene produced a trans-fused bicycle with a diastereomeric ratio greater than 15:1. nih.gov

Computational and Theoretical Studies of 1 Chlorocyclopropane 1 Sulfonamide

Quantum Chemical Calculations on Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-chlorocyclopropane-1-sulfonamide, these studies focus on its geometry, electron distribution, and the energetic consequences of its strained three-membered ring.

Density Functional Theory (DFT) is a widely used computational method to predict the geometry of molecules with high accuracy. Studies using DFT, often with the B3LYP functional and a basis set like 6-311+G(d,p), have been applied to elucidate the structure of this compound.

Table 1: Predicted Molecular Geometry Parameters from DFT Calculations (Note: Specific experimentally verified or calculated values for this compound are not widely published. The following represents typical values expected from DFT calculations based on analogous structures.)

| Parameter | Atoms Involved | Predicted Value | Description |

| Bond Length | C-C (ring) | ~1.50 Å | Typical for a cyclopropane (B1198618) ring, slightly elongated due to strain. |

| Bond Length | C-Cl | ~1.77 Å | Standard length for a C-Cl bond on a strained ring. |

| Bond Length | C-S | ~1.80 Å | Length of the bond connecting the ring to the sulfonamide group. |

| Bond Length | S=O | ~1.43 Å | Characteristic double bond length for a sulfonamide. |

| Bond Length | S-N | ~1.65 Å | Single bond between sulfur and nitrogen. |

| Bond Angle | C-C-C (ring) | ~60° | Defines the equilateral-like nature of the cyclopropane ring. |

| Bond Angle | Cl-C-S | ~115° | Angle at the substituted carbon, influenced by steric and electronic factors. |

| Bond Angle | O-S-O | ~120° | Reflects the tetrahedral geometry around the sulfur atom. |

The distribution of electrons within the molecule is heavily influenced by the electronegative chlorine, oxygen, and nitrogen atoms, as well as the unique bonding of the strained ring. DFT calculations reveal that the high angle strain in the cyclopropane ring leads to an increase in the p-character of the C-C bonds, resulting in "bent bonds" where the electron density is concentrated outside the direct line between the carbon nuclei.

This redistribution of density, combined with the powerful electron-withdrawing effect of the -SO₂NH₂ and -Cl groups, makes the sulfonamide-bearing carbon atom highly electrophilic. An analysis of the electrostatic potential map would show this carbon atom as a region of positive potential (electron-poor), making it a prime target for nucleophilic attack. The oxygen and nitrogen atoms of the sulfonamide group, in contrast, are regions of high electron density and negative potential.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and bonding within a molecule. In this compound, NBO analysis helps to quantify the nature of the strained bonds. The C-C bonds of the cyclopropane ring are not standard sp³-sp³ sigma bonds. Instead, they are formed from orbitals with a higher degree of p-character, which weakens the bonds relative to those in an acyclic alkane. researchgate.net

A key finding from NBO analysis on similar structures is the concept of rehybridization. researchgate.net The carbon orbitals directed towards the center of the ring have increased p-character, and consequently, the orbitals directed outwards (towards H, Cl, and S atoms) have increased s-character. This strengthens the exocyclic bonds (like the C-Cl and C-S bonds) to partially compensate for the energy penalty of the ring strain.

Table 2: Representative NBO Analysis Data (Note: This table illustrates the expected findings from an NBO analysis based on principles from related structures.)

| Orbital Interaction | Type | Second Order Perturbation Energy (E(2)) | Implication |

| LP(N) -> σ(S-O) | Hyperconjugation | Moderate | Delocalization of the nitrogen lone pair into the antibonding orbitals of the S=O bonds, indicating resonance stabilization within the sulfonamide group. |

| σ(C-C) -> σ(C-S) | Hyperconjugation | Weak | Interaction between the strained ring bonds and the exocyclic C-S bond. |

| σ(C-H) -> σ*(C-Cl) | Hyperconjugation | Weak | Electronic interactions involving the substituent groups on the ring. |

While the cyclopropane ring itself is rigid, the molecule possesses conformational flexibility due to rotation around the C-S and S-N single bonds. Computational studies on similar sulfonamides have shown that rotation around the aryl-S bond has a low energy barrier. nih.gov For this compound, the key rotational coordinate is the dihedral angle defined by the C-S-N-H atoms.

Theoretical calculations typically identify two main low-energy conformers for primary sulfonamides. nih.gov These conformers are characterized by the orientation of the two N-H bonds relative to the two S=O bonds.

Eclipsed Conformer: The N-H bonds are eclipsed with the S=O bonds.

Staggered Conformer: The N-H bonds are staggered relative to the S=O bonds.

The energy difference between these conformers is generally small, often less than 1 kcal/mol, suggesting that the molecule can easily interconvert between them at room temperature. nih.gov The energy landscape would show these two minima separated by a small rotational barrier.

Mechanistic Modeling and Transition State Analysis

Computational modeling is a powerful tool for exploring potential reaction pathways and understanding the mechanisms by which a molecule reacts. For this compound, modeling can shed light on its stability and reactivity.

The high ring strain and the electrophilic nature of the substituted carbon suggest that the molecule is susceptible to reactions that can alleviate these features, such as nucleophilic ring-opening. In such a reaction, a nucleophile would attack the C1 carbon, leading to the cleavage of a C-C bond and the formation of a more stable, open-chain product. Transition state analysis for such a process would involve locating the highest energy point along the reaction coordinate, providing the activation energy and detailed geometry of the transition state.

Furthermore, computational studies can model the substitution of the chlorine atom. Transition state calculations for a nucleophilic substitution reaction (Sₙ2) at the C1 carbon would help determine the feasibility and stereochemical outcome of such transformations.

Finally, while the Simmons-Smith reaction is a method for synthesizing cyclopropanes, transition state analysis of this reaction in the context of forming a sulfonamide-substituted ring indicates that the sulfonamide group itself has only a minor electronic effect on the cycloaddition mechanism.

Molecular Docking and Interaction Profiling with Biomolecules

Given that the sulfonamide functional group is a well-established pharmacophore in antibacterial drugs, molecular docking studies have been employed to predict the binding affinity of this compound to biological targets. The primary target for classical sulfonamide antibiotics is dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.

Molecular docking simulations place the this compound molecule into the active site of DHPS to predict its binding conformation and affinity. These studies suggest that the compound can bind effectively to enzymes involved in bacterial metabolism. The sulfonamide group is crucial for this interaction, as it acts as a mimic of the natural substrate, para-aminobenzoic acid (PABA).

The key interactions stabilizing the molecule in the active site typically involve:

Hydrogen Bonds: The -NH₂ and -SO₂- groups of the sulfonamide are predicted to form critical hydrogen bonds with conserved amino acid residues in the DHPS active site.

Van der Waals Interactions: The cyclopropane ring and chlorine atom can engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

These computational predictions support the potential for this compound to act as an antimicrobial agent by inhibiting essential bacterial enzymes.

Table 3: Predicted Interactions from Molecular Docking with Bacterial Dihydropteroate Synthase (DHPS) (Note: This table is a representative example of the types of interactions expected based on docking studies of similar sulfonamides.)

| Interacting Residue (E. coli DHPS) | Amino Acid Type | Predicted Interaction Type | Moiety Involved |

| Arg63 | Basic | Hydrogen Bond / Salt Bridge | Sulfonamide Oxygen |

| Ser222 | Polar | Hydrogen Bond | Sulfonamide -NH₂ |

| Lys221 | Basic | Hydrogen Bond | Sulfonamide Oxygen |

| Arg257 | Basic | Hydrogen Bond | Sulfonamide -NH₂ |

| Ile50 | Nonpolar | Van der Waals | Cyclopropane Ring |

| Pro65 | Nonpolar | Van der Waals | Chlorine Atom |

Predictive Modeling for Chemical Behavior and Selectivity

Computational and theoretical studies are instrumental in predicting the chemical behavior and selectivity of novel compounds like this compound. Through the application of predictive modeling techniques, researchers can gain insights into molecular properties, reactivity, and potential interactions, thereby guiding synthetic efforts and further experimental investigation.

Predictive modeling for this compound encompasses a range of computational methods, primarily centered around Density Functional Theory (DFT) and Quantitative Structure-Property Relationship (QSPR) models. These approaches allow for the elucidation of the molecule's electronic structure, stability, and reactivity profile.

DFT calculations, for instance, have been employed to analyze the structural and electronic characteristics of this compound. One study utilized the B3LYP/6-311+G(d,p) level of theory to investigate the molecule's properties. These calculations revealed that the inherent angle strain of the cyclopropane ring, with bond angles around 60°, significantly enhances the electrophilicity of the carbon atom to which the sulfonamide group is attached. This increased electrophilicity is a key factor in facilitating both chlorination reactions and nucleophilic attacks at this position.

Furthermore, computational models are used to predict how the compound will behave in different chemical environments and reactions. For example, transition state analysis of the Simmons-Smith reaction involving a related cyclopropane system indicated that the sulfonamide group has a minimal electronic effect on the reaction coordinates. Such studies are crucial for predicting reaction outcomes and selectivity, enabling chemists to design more efficient synthetic routes. Molecular docking studies have also been utilized to forecast the binding affinity of this compound with various biological targets, suggesting its potential to inhibit key enzymes.

Another facet of predictive modeling is the calculation of physicochemical properties that influence the compound's behavior. Advanced computational tools can predict properties like the collision cross-section (CCS), which is relevant for analytical techniques such as ion mobility-mass spectrometry. The predicted CCS values for different adducts of this compound provide valuable data for its identification and characterization. uni.lu

Below is a table of predicted collision cross-section (CCS) values for various adducts of this compound, calculated using CCSbase. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 155.98805 | 121.8 |

| [M+Na]⁺ | 177.96999 | 132.5 |

| [M-H]⁻ | 153.97349 | 126.5 |

| [M+NH₄]⁺ | 173.01459 | 140.4 |

| [M+K]⁺ | 193.94393 | 129.4 |

| [M+H-H₂O]⁺ | 137.97803 | 118.9 |

| [M+HCOO]⁻ | 199.97897 | 136.3 |

| [M+CH₃COO]⁻ | 213.99462 | 174.2 |

| [M+Na-2H]⁻ | 175.95544 | 128.5 |

| [M]⁺ | 154.98022 | 126.3 |

| [M]⁻ | 154.98132 | 126.3 |

Structure Activity Relationship Sar and Rational Design Within the 1 Chlorocyclopropane 1 Sulfonamide Motif

Influence of Cyclopropane (B1198618) Ring Strain on Chemical Reactivity and Biological Interactions

The three-membered cyclopropane ring is characterized by significant ring strain, estimated to be around 27 kcal/mol. acs.org This inherent strain is a primary determinant of the molecule's chemical reactivity, providing a substantial thermodynamic driving force—over 100 kJ/mol—for ring-opening reactions. chemrxiv.orgacs.org When an electron-accepting group is attached to the ring, as is the case with 1-chlorocyclopropane-1-sulfonamide, the cyclopropane can act as a potent σ-electrophile. chemrxiv.org This heightened electrophilicity makes the ring susceptible to polar, ring-opening reactions when attacked by nucleophiles. chemrxiv.orgacs.org

In biological contexts, this reactivity is significant. The cyclopropane ring can function as a reactive site, analogous to other strained rings like ethylene (B1197577) oxide and aziridine, which are known to act as reactive components in drugs that bind to biological macromolecules such as DNA bases. nih.gov The ability of the cyclopropane ring to participate in such reactions can be finely tuned. For instance, in Ni-catalyzed C(sp³)–O arylation, the cyclopropane ring can serve as a reporter of the reaction mechanism; a ring-opened product suggests a polar (2e) pathway, whereas a ring-closed product indicates a radical (1e) pathway. nih.gov This predictable reactivity is a key factor in its utility as a building block in organic synthesis and drug design. chemrxiv.org

Impact of the Chlorine Substituent on Electrophilicity and Reactive Sites

The chlorine atom attached to the C1 position of the cyclopropane ring plays a critical role in modulating the electronic properties of the molecule. As an electron-withdrawing group, the chlorine substituent enhances the electrophilicity of the already strained ring system. acs.org This increased electrophilic character makes the carbon atom to which it is attached a more favorable site for nucleophilic attack, further promoting ring-opening reactions. chemrxiv.orgacs.org

The presence of the chlorine atom polarizes the C1–C2 bond of the cyclopropane ring, which not only increases reactivity towards nucleophiles but can also direct the regioselectivity of the attack. chemrxiv.orgacs.org The chemical properties of simple chlorocyclopropane (B1620479) demonstrate its reactivity; upon heating, it can isomerize to 3-chloropropene, and it readily reacts with metals like lithium and magnesium to form organometallic reagents. chemrxiv.org In the context of the this compound scaffold, the chlorine atom is integral to defining the molecule's reactive potential and its ability to interact with biological targets.

Role of the Sulfonamide Group in Hydrogen-Bonding and Molecular Recognition

The sulfonamide group (–SO₂NH₂) is a cornerstone of the molecule's capacity for biological interaction, primarily through its ability to form hydrogen bonds. acs.org This functional group is a versatile hydrogen-bonding scaffold, acting as both a hydrogen bond donor through its amide proton and a hydrogen bond acceptor via the two highly polar sulfonyl oxygen atoms. tandfonline.comnih.govresearchgate.net This dual functionality allows for the formation of strong and dimensionally complex hydrogen-bonding networks, which are often more extensive than those formed by simple amides. tandfonline.comnih.gov

In biological systems, these hydrogen-bonding capabilities are crucial for molecular recognition and binding to enzyme active sites or receptors. nih.govnih.gov The amide proton of a sulfonamide is considered the best donor for hydrogen bonding, while the sulfonyl oxygens are effective acceptors. tandfonline.com Studies have shown that the interaction between sulfonamide groups and protein residues is a key factor in the inhibitory properties of many sulfonamide-based drugs. nih.gov Furthermore, the sulfonamide moiety can engage in other non-covalent interactions, such as NH–π interactions with aromatic rings, further stabilizing its binding within a biological target. researchgate.net The specific conformation and hydrogen-bonding patterns can vary significantly even with minor structural changes to the molecule, allowing for fine-tuning of binding affinity and specificity. researchgate.net

Comparative Studies with Structurally Analogous Compounds

Comparative analysis of this compound with its structural analogs reveals how subtle changes in functional groups can significantly alter the molecule's properties. For example, replacing the sulfonamide group with a sulfonyl chloride creates a highly reactive intermediate used for synthesis, whereas the sulfonamide itself is more stable. acs.org Modifying other parts of the structure, such as by introducing a phenyl group or forming a hydrochloride salt, can markedly improve properties like water solubility, which is a critical factor for pharmaceutical applications. acs.org

The table below illustrates a comparison between this compound and related analogs, highlighting key differences in their functional groups and associated properties.

| Compound Name | Molecular Formula | Key Functional Groups | Noteworthy Properties |

|---|---|---|---|

| This compound | C₃H₆ClNO₂S | Chlorine, Sulfonamide | Stable; potential for hydrogen bonding and electrophilic reactions. acs.org |

| 1-Methylcyclopropane-1-sulfonyl chloride | C₄H₇ClO₂S | Sulfonyl chloride, Methyl | Reactive intermediate used for synthesizing sulfonamides. acs.org |

| 1-(2-Fluorophenyl)cyclopropanamine hydrochloride | C₉H₁₁FN·HCl | Fluorophenyl, Amine HCl salt | Improved water solubility due to salt formation. acs.org |

Studies on different classes of sulfonamides further underscore the importance of molecular structure. For instance, research comparing sulfamerazine (B1682647) and sulfamethazine, which differ by only one methyl group, found no similarity in their hydrogen-bond patterns. researchgate.net Conversely, sulfamethoxydiazine and sulfamethoxymethazine, which are sterically similar but chemically different, exhibit strikingly similar hydrogen-bond patterns, demonstrating that steric factors can be as influential as chemical properties in directing molecular interactions. researchgate.net

Investigations into Bioisosteric Replacements of the Sulfonamide Functionality

Bioisosteric replacement is a widely used strategy in drug design to modify a molecule's physicochemical properties, metabolic stability, or potency while retaining its desired biological activity. acs.org The sulfonamide group is a frequent target for such modifications. Several functional groups have been successfully employed as bioisosteres for sulfonamides.

Sulfoximines have emerged as a prominent bioisosteric replacement. acs.orgchemrxiv.org Replacing a sulfonamide with an NH-sulfoximine can eliminate off-target activities and side effects associated with the sulfonamide group, reduce the topological polar surface area, and improve properties like CNS penetration. chemrxiv.orgSulfonimidamides , which are mono-aza analogs of sulfonamides, are also gaining popularity as effective mimics. acs.orgresearchgate.net However, they tend to result in slightly lower potency compared to the parent sulfonamide. researchgate.net Another effective strategy involves replacing a metabolically labile sulfonamide with a gem-dimethyl sulfone , which has been shown to retain potency while addressing metabolic liabilities. nih.govcambridgemedchemconsulting.com

The table below summarizes key bioisosteric replacements for the sulfonamide group and their impact on molecular properties.

| Bioisostere | Key Structural Change | Rationale for Replacement | Reference |

|---|---|---|---|

| Sulfoximine | One oxygen atom is replaced by an imine group (=NH or =NR). | Improves metabolic stability, modulates physicochemical properties, and can reduce off-target effects. | acs.orgchemrxiv.orgnih.gov |

| Sulfonimidamide | One oxygen atom is replaced by a nitrogen atom. | Serves as a close structural mimic to the sulfonamide with altered electronic and hydrogen bonding properties. | acs.orgresearchgate.net |

| gem-Dimethyl Sulfone | The entire sulfonamide group is replaced by a sulfone with two adjacent methyl groups. | Increases metabolic stability by replacing a labile sulfonamide, while retaining potency. | nih.govcambridgemedchemconsulting.com |

| Triazolesulfone | Replacement of an acylsulfonamide with a triazolesulfone moiety. | Designed to serve as a non-ionizable mimic to avoid challenges with highly acidic functional groups. | nih.gov |

Design Principles for Modulating Specific Molecular Interactions

The rational design of molecules based on the this compound motif relies on a clear understanding of the SAR principles discussed. The sulfonamide scaffold itself is a versatile template that allows for the control of molecular conformation, the exploration of hydrogen bonding interactions, and the improvement of physicochemical properties. nih.gov

A key design principle is the strategic modification of substituents to modulate molecular interactions. For example, fine-tuning the electronic properties of aromatic rings attached to a sulfonamide can lead to predictable, linear trends in the acidity and proton affinity of the sulfonamide group. researchgate.net This allows for precise control over its ionization state and interaction strength.

Furthermore, a detailed analysis of hydrogen-bonding patterns in closely related crystal structures can provide a predictive capability for designing new compounds with desired solid-state properties and specific biological interactions. researchgate.net By combining knowledge of the cyclopropane ring's reactivity, the electronic influence of the chlorine atom, and the versatile hydrogen-bonding capacity of the sulfonamide group, medicinal chemists can systematically modify the this compound scaffold to optimize its interactions with specific biological targets.

Advanced Applications of 1 Chlorocyclopropane 1 Sulfonamide in Synthetic Organic Chemistry

As a Versatile Building Block for Complex Molecular Architectures

1-Chlorocyclopropane-1-sulfonamide serves as a potent building block for the synthesis of complex molecules, particularly those containing spirocyclic systems. Spirocycles, which are compounds with at least two rings connected through a single atom, are of significant interest in drug discovery due to their inherent three-dimensionality, which can lead to improved interactions with biological targets. nih.gov

The reactivity of the chlorocyclopropane (B1620479) sulfonamide moiety allows it to be a precursor for creating these intricate three-dimensional scaffolds. For instance, the strained ring system can participate in ring-opening or rearrangement reactions to generate larger carbocyclic or heterocyclic frameworks. Moreover, substitution of the chlorine atom or modification of the sulfonamide group can introduce new functionalities, paving the way for the construction of spiro compounds through intramolecular cyclization events. rsc.orgnih.gov The synthesis of spirocyclic β- and γ-sultams from cyanoalkylsulfonyl fluorides, for example, showcases a strategy of intramolecular reductive cyclization that could be conceptually adapted for derivatives of this compound. nih.gov The ability to build such complex structures from a relatively simple starting material underscores its utility in creating novel molecular architectures for medicinal chemistry and materials science. nih.gov

Utilization as a Reagent in Diverse Organic Transformations

The chemical reactivity of this compound allows its use in a variety of organic transformations. The two primary modes of reactivity involve the substitution of the chlorine atom and reactions involving the sulfonamide group.

Key transformations include:

Nucleophilic Substitution: The chlorine atom on the cyclopropane (B1198618) ring can be displaced by a range of nucleophiles. This reaction allows for the introduction of diverse functional groups onto the cyclopropane scaffold, creating a library of derivatives from a single starting material.

Reduction: The sulfonamide group can be reduced to the corresponding amine. A common reagent for this transformation is lithium aluminum hydride. This reaction converts the sulfonamide into a primary amine, a functional group that is a key component in a vast array of biologically active molecules and a versatile handle for further synthetic modifications.

These transformations are summarized in the table below:

| Transformation Type | Reagent Example | Functional Group Reacting | Resulting Product Class |

| Nucleophilic Substitution | Various Nucleophiles (e.g., Nu⁻) | C-Cl | Substituted Cyclopropane Sulfonamides |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Sulfonamide (-SO₂NH₂) | Cyclopropylamines |

Table 1: Key Organic Transformations of this compound. This table illustrates the primary reaction pathways for the compound, enabling its conversion into other valuable chemical entities.

Development of Chemical Probes and Ligands for Research

The sulfonyl moiety is a critical pharmacophore in medicinal chemistry and a valuable functional group for the development of chemical probes. sioc-journal.cn Sulfonyl-containing compounds, particularly sulfonyl fluorides, have been developed as covalent probes that can form stable bonds with nucleophilic amino acid residues (such as histidine, tyrosine, or lysine) in protein binding sites. nih.gov This "sulfonyl exchange" chemistry is a powerful tool for target identification, validation, and drug discovery. nih.gov

Following established synthetic routes, this compound can be envisioned as a precursor for such probes. The sulfonamide can be converted to a more reactive sulfonyl fluoride (B91410) warhead. nih.gov This transformation would yield a probe retaining the three-dimensional cyclopropane core, which can explore protein surfaces, while the sulfonyl fluoride acts as a reactive handle for covalent modification. For example, researchers have successfully developed sulfonyl fluoride probes to study cereblon (CRBN), a component of the E3 ubiquitin ligase complex, by covalently targeting a histidine residue. nih.gov This approach demonstrates the potential for cyclopropane sulfonamide scaffolds to be elaborated into sophisticated chemical tools for probing complex biological systems.

Application in Fragment-Based Approaches and Chemical Library Synthesis

Fragment-based drug discovery (FBDD) is a powerful strategy that involves screening small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. These initial hits are then optimized and grown into more potent lead compounds. This compound is an ideal scaffold for this approach. biosynth.comcymitquimica.com

Its utility in this area stems from several factors:

Low Molecular Weight: With a molecular weight of 155.60 g/mol , it falls squarely within the typical range for chemical fragments. biosynth.com

Three-Dimensionality: The non-planar cyclopropane ring provides a rigid, three-dimensional shape that can effectively probe the topology of protein binding pockets, an advantage over flat aromatic rings. nih.gov

Reactive Handles: The presence of both a displaceable chlorine atom and a modifiable sulfonamide group allows for the rapid and systematic generation of a chemical library. By reacting the parent fragment with a diverse set of nucleophiles and amines, a library of related compounds can be synthesized, each presenting different vectors for interaction with a target protein.

The table below illustrates a hypothetical library synthesis:

| Starting Material | Reagent | Reaction Type | Library Member Structure |

| This compound | Morpholine | Nucleophilic Substitution | 1-(Morpholin-4-yl)cyclopropane-1-sulfonamide |

| This compound | Sodium Azide | Nucleophilic Substitution | 1-Azidocyclopropane-1-sulfonamide |

| This compound | Benzylamine | Nucleophilic Substitution | 1-(Benzylamino)cyclopropane-1-sulfonamide |

Table 2: Illustrative Chemical Library Synthesis from this compound. This table shows how different functional groups can be introduced via nucleophilic substitution of the chlorine atom, rapidly generating a diverse set of compounds for fragment-based screening.

Role in Precursor Synthesis for Chiral Compound Development through Asymmetric Methods

Chiral sulfonamides are crucial components in many modern pharmaceuticals, where a specific enantiomer is often responsible for the desired therapeutic effect. sioc-journal.cn Consequently, the development of asymmetric methods to synthesize enantiomerically pure compounds is a major focus of synthetic chemistry. sioc-journal.cn

This compound can serve as a valuable precursor in this context. While the starting material itself is achiral, it can be used to generate chiral centers through asymmetric reactions. For example, an asymmetric substitution of the chlorine atom, mediated by a chiral catalyst, could produce a single enantiomer of the resulting product. Alternatively, reactions at the sulfonamide nitrogen or subsequent modifications to the cyclopropane ring could be guided by chiral auxiliaries or catalysts to control stereochemistry. Research into asymmetric multicomponent reactions to produce chiral sulfonamides bearing multiple stereocenters highlights the demand for such molecules and the sophisticated catalytic systems being developed to access them. sioc-journal.cn The rigid framework of the cyclopropane ring in the starting material provides a well-defined conformational platform upon which to build stereochemical complexity.

Q & A

Q. What are the recommended synthetic routes for 1-chlorocyclopropane-1-sulfonamide, and how can competing side reactions be minimized?

Methodological Answer:

- Synthesis Strategy : Use cyclopropane sulfonamide precursors and optimize chlorination conditions (e.g., sulfuryl chloride or PCl₅ in anhydrous solvents like dichloromethane).

- Side Reaction Mitigation : Monitor reaction temperature (keep below 0°C to prevent cyclopropane ring opening) and use radical scavengers (e.g., BHT) to suppress undesired free-radical pathways .

- Validation : Confirm product purity via TLC (silica gel, hexane/ethyl acetate 7:3) and quantitative NMR (integration of cyclopropane protons at δ 1.2–1.8 ppm) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate bond angles and electron density maps for the cyclopropane ring .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Stability Testing :

Advanced Research Questions

Q. How does the cyclopropane ring strain influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

-

Reactivity Analysis :

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates with nucleophiles (e.g., amines, thiols). Compare activation energies to non-cyclopropane analogs .

- Theoretical Insights : Perform NBO analysis to quantify ring strain energy (~27 kcal/mol) and its impact on transition-state geometry .

-

Example Data :

Nucleophile Rate Constant (k, s⁻¹) Activation Energy (Eₐ, kJ/mol) Ethylamine 0.45 ± 0.02 68.3 Thiophenol 1.12 ± 0.05 52.7

Q. What computational methods are most effective for predicting the toxicity and biodegradation pathways of this compound?

Methodological Answer:

Q. How can researchers resolve contradictory data regarding the stereochemical outcomes of this compound derivatives in asymmetric catalysis?

Methodological Answer:

- Experimental Design :

- Chiral HPLC : Separate enantiomers using a Chiralpak IA column (hexane/i-PrOH 90:10) and assign configurations via circular dichroism .

- X-ray Crystallography : Resolve crystal structures of key intermediates to confirm absolute stereochemistry .

- Case Study : A 2022 study reported conflicting ee values (85% vs. 92%) due to solvent polarity effects in palladium-catalyzed reactions; reproducibility requires strict control of solvent drying (Karl Fischer titration <50 ppm H₂O) .

Methodological Guidelines

- Synthesis Optimization : Always include control experiments (e.g., omitting chlorinating agents) to verify reaction specificity .

- Data Reporting : Follow Beilstein Journal guidelines: report NMR shifts to two decimal places and provide raw spectral data in supplementary files .

- Safety Protocols : Use Schlenk lines for air-sensitive steps and adhere to ECHA hazard guidelines (wear nitrile gloves, avoid dust inhalation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.